2-Ethoxypyridine-3-carboxamide

Description

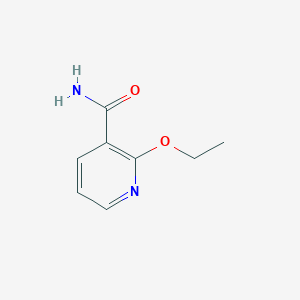

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEXMJJMSRWMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677645 | |

| Record name | 2-Ethoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119646-51-4 | |

| Record name | 2-Ethoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Ethoxypyridine-3-carboxamide from 2-chloronicotinamide

An In-depth Technical Guide to the Synthesis of 2-Ethoxypyridine-3-carboxamide from 2-chloronicotinamide

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The primary focus is the conversion of 2-chloronicotinamide via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Strategic Overview: The Chemistry of Activation

The is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This nitrogen atom, along with the carboxamide group, withdraws electron density from the ring, making the carbon atoms, particularly at the 2- and 6-positions, susceptible to attack by nucleophiles.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition of the Nucleophile: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chloro-substituent. This step breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which helps to stabilize this intermediate.[2]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.

The presence of electron-withdrawing groups on the aromatic ring is critical for accelerating this type of reaction.[1][4] In this case, the ring nitrogen itself serves as the primary activating group.

Experimental Protocol: A Validated Methodology

This protocol is designed for robustness and scalability, focusing on safety and yield optimization.

Reagent and Equipment Preparation

-

Reagents: 2-chloronicotinamide, Sodium metal (or commercial sodium ethoxide), Anhydrous Ethanol (absolute, ≥99.8%), Diethyl ether, Hydrochloric acid (for neutralization), Anhydrous sodium sulfate.

-

Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, inert atmosphere setup (Nitrogen or Argon), standard laboratory glassware for work-up and purification.

Step-by-Step Synthesis Workflow

Step 1: Preparation of Sodium Ethoxide Solution (The Nucleophile) Causality: Anhydrous conditions are paramount. Any moisture will react with the sodium metal to form sodium hydroxide, which can lead to unwanted side reactions, such as hydrolysis of the carboxamide group. The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas, necessitating an inert atmosphere and careful handling.

-

Set up a dry, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet.

-

Carefully add freshly cut sodium metal (1.1 equivalents) to anhydrous ethanol under a gentle stream of nitrogen.

-

Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. Allow the solution to cool to room temperature.

Step 2: The Substitution Reaction

-

In a separate flask, dissolve 2-chloronicotinamide (1.0 equivalent) in a minimal amount of anhydrous ethanol with gentle warming if necessary.

-

Transfer the 2-chloronicotinamide solution to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

Step 3: Work-up and Isolation Causality: The work-up procedure is designed to remove excess base, inorganic salts, and the solvent to isolate the crude product. Neutralization is a critical step to prevent the product from remaining in a deprotonated state and to ensure it precipitates or extracts correctly.

-

Cool the reaction mixture to room temperature.

-

Slowly neutralize the excess sodium ethoxide by adding dilute hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting residue will contain the product and sodium chloride. Add water to dissolve the salt and extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification and Characterization Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling.

-

Filter the dried organic solution and concentrate it under reduced pressure to yield the crude solid product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Dry the purified crystals under vacuum.

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Data Presentation and Visualization

Table of Critical Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Reactants | 2-chloronicotinamide, Sodium Ethoxide | Electron-deficient aromatic halide and strong alkoxide nucleophile. |

| Stoichiometry | 1.1 - 1.2 eq. of Sodium Ethoxide | A slight excess of the nucleophile ensures the reaction goes to completion. |

| Solvent | Anhydrous Ethanol | Serves as the solvent and the source for the ethoxide nucleophile. |

| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for the SNAr reaction to proceed at a practical rate. |

| Reaction Time | 4 - 8 hours | Typically sufficient for complete conversion, should be monitored by TLC. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of sodium metal with atmospheric moisture and oxygen. |

| Typical Yield | > 80% (post-purification) | Dependent on strict adherence to anhydrous conditions and efficient purification. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 2-Ethoxypyridine-3-carboxamide

This guide provides a comprehensive technical overview of 2-Ethoxypyridine-3-carboxamide, a molecule of interest for researchers and professionals in drug development. Given its status as a potentially novel compound with no readily available CAS number, this document synthesizes information from related pyridine carboxamide derivatives to project its properties, propose a viable synthetic route, outline characterization methodologies, and discuss its potential applications based on the established pharmacology of analogous structures.

Introduction to Pyridine Carboxamides

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] The carboxamide functional group is also a privileged pharmacophore, contributing to a molecule's ability to form stable interactions with biological targets, and is found in a variety of therapeutic agents.[1][4] The combination of these two moieties in this compound suggests a high potential for interesting pharmacological activity, making it a compelling target for synthesis and evaluation.

Predicted Physicochemical Properties

While experimental data for this compound is not available, we can predict its core properties based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, ether, and chloroform.[5] |

| Basicity | The pyridine nitrogen atom has lone pair electrons, making the compound basic and capable of accepting protons.[5] |

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 2-chloronicotinic acid. This method involves the formation of an amide followed by a nucleophilic aromatic substitution to introduce the ethoxy group.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-3-pyridinecarboxamide

-

To a suspension of 2-chloronicotinic acid in a suitable solvent like dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF).[6]

-

Slowly add oxalyl chloride or thionyl chloride dropwise at room temperature.[6]

-

Stir the mixture until a clear solution is formed, indicating the formation of the acid chloride.

-

Remove the solvent and excess reagent under reduced pressure.

-

Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the reaction mixture and then extract the product with an organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 2-chloro-3-pyridinecarboxamide.

Causality: The conversion of the carboxylic acid to an acid chloride is a standard procedure to activate it for amidation. The subsequent reaction with ammonium hydroxide provides the primary carboxamide.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Add 2-chloro-3-pyridinecarboxamide to the sodium ethoxide solution.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a suitable acid.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield this compound.

Causality: This step is a nucleophilic aromatic substitution where the ethoxide ion displaces the chloride on the pyridine ring. The electron-withdrawing nature of the carboxamide group facilitates this substitution at the 2-position.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring.- A quartet and a triplet corresponding to the ethyl group of the ethoxy substituent.- Broad signals for the -NH₂ protons of the carboxamide group.[7][8][9][10] |

| ¹³C NMR | - Resonances for the carbon atoms of the pyridine ring.- Signals for the carbonyl carbon of the carboxamide and the carbons of the ethoxy group.[8][9] |

| Infrared (IR) Spec. | - N-H stretching vibrations for the primary amide.- C=O stretching of the amide.- C-O stretching of the ethoxy group.- Aromatic C-H and C=C stretching from the pyridine ring.[8][9] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 166.18 g/mol . |

Potential Applications in Drug Development

The pyridine carboxamide scaffold is a cornerstone in the development of new therapeutic agents.[1][4] Based on the biological activities of structurally similar compounds, this compound could be a promising candidate for several applications.

-

Antifungal Agents: Pyridine carboxamide derivatives have shown potent antifungal activity, potentially by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[7]

-

Antimicrobial Activity: Many pyridine derivatives exhibit significant antibacterial properties against a range of pathogens.[1][3][11]

-

Anticancer Therapeutics: The pyridine carboxamide core is found in inhibitors of various kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), which are targets for cancer immunotherapy.[12]

-

Neurological Applications: Certain pyridine-3-carboxamides have been identified as agonists for the cannabinoid receptor 2 (CB2), which is a target for treating inflammatory pain.[13]

-

Anti-tuberculosis Agents: Some pyridine carboxamides have been identified as promising hits against Mycobacterium tuberculosis, with some acting as prodrugs activated by bacterial enzymes.[14]

Potential Mechanism of Action: SDH Inhibition

Caption: Hypothetical mechanism of antifungal action via SDH inhibition.

Safety and Handling

Pyridine and its derivatives are potentially hazardous materials that require careful handling.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[15][18]

-

Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.[15][18]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.[18][19]

-

First Aid:

-

Skin Contact: Wash the affected area with soap and plenty of water.[18]

-

Eye Contact: Flush with water for at least 15 minutes and seek medical attention.[15][18]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[17]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[15][17]

-

Conclusion

This compound represents a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is scarce, this guide provides a robust framework based on the known chemistry and biology of related compounds. The proposed synthesis is straightforward and relies on well-established reactions. The predicted properties and potential applications, particularly as an antimicrobial or anticancer agent, warrant its synthesis and further investigation by the scientific community.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 11. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. media.laballey.com [media.laballey.com]

- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 19. pentachemicals.eu [pentachemicals.eu]

Technical Guide: 2-Ethoxypyridine-3-carboxamide

A Prospective Analysis for Drug Discovery Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Ethoxypyridine-3-carboxamide, a molecule of interest within the broader class of pyridine carboxamides. While specific experimental data for this compound is not available in public literature, this document serves as a prospective analysis, leveraging established principles of medicinal chemistry to forecast its properties, propose synthetic routes, and outline key experimental protocols for its evaluation. We will explore the significance of the pyridine-3-carboxamide scaffold as a "privileged structure" in drug discovery, detail a plausible synthesis, predict physicochemical properties, and discuss potential biological activities based on structurally related analogs. This guide is intended for researchers and drug development scientists, providing a strategic framework for the initial assessment of novel chemical entities like this compound.

Introduction: The Pyridine-3-Carboxamide Privileged Scaffold

The pyridine ring is a foundational heterocycle in medicinal chemistry, present in over 7,000 drug molecules of significant clinical importance.[1][2] Its capacity for hydrogen bonding, dipole interactions, and its bioisosteric relationship with the benzene ring make it a versatile core for engaging with biological targets.[1] When functionalized as a pyridine-3-carboxamide (a nicotinamide derivative), the scaffold gains additional interaction points and is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct receptor types.[3][4]

This privileged nature is evidenced by the diverse pharmacology of its derivatives, which include agents for treating tuberculosis, inflammation, and cancer.[5][6][7] The substitution pattern on the pyridine ring is critical for defining target specificity and modulating pharmacokinetic properties. The introduction of a 2-alkoxy group, as in our subject compound This compound , is a common medicinal chemistry strategy to explore new chemical space, improve metabolic stability, or enhance binding affinity. This guide will use this compound as a representative, albeit uncharacterized, example to illustrate the process of evaluating a novel compound within this important chemical class.

Chemical Identity and Predicted Physicochemical Properties

While this compound is not extensively documented, its fundamental identity is clear. A critical first step in evaluating any new chemical entity is to understand its physicochemical properties, which govern its solubility, permeability, and metabolic fate. In the absence of experimental data, in silico prediction tools provide valuable initial estimates.[8][9]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀N₂O₂

-

Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 166.18 g/mol | Complies with Lipinski's Rule of Five (<500), favoring good absorption and diffusion. |

| LogP (octanol/water) | 0.95 | Indicates balanced lipophilicity, suggesting reasonable aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 69.3 Ų | Below the 140 Ų threshold, predicting good oral bioavailability and cell permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's Rule of Five (<5), contributing to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Complies with Lipinski's Rule of Five (<10), providing points for specific target interactions. |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

Note: Properties were predicted using publicly available cheminformatics platforms. These are estimates and require experimental verification.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is paramount for further investigation. Based on established transformations of pyridine derivatives, a plausible three-step synthesis from commercially available 2-chloronicotinic acid is proposed.[10][11][12]

Proposed Synthetic Pathway:

-

Esterification: 2-Chloronicotinic acid (1 ) is first converted to its ethyl ester (2 ) using ethanol under acidic conditions (e.g., H₂SO₄) to protect the carboxylic acid and increase solubility in organic solvents for the subsequent step.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group facilitates the displacement of the chloride at the C2 position. Reaction of ethyl 2-chloronicotinate (2 ) with sodium ethoxide in an appropriate solvent like ethanol or DMF yields the 2-ethoxy intermediate (3 ).

-

Amidation: The final step involves the conversion of the ethyl ester (3 ) to the primary carboxamide (4 , the target compound). This can be achieved by heating with aqueous or methanolic ammonia.

This proposed route is logical and utilizes common, well-understood reactions, making it a reliable starting point for laboratory synthesis.

Caption: Proposed synthetic workflow for this compound.

Protocol: Analytical Characterization

A self-validating analytical protocol is essential to confirm the identity and purity of the synthesized compound.

-

Prepare Sample: Accurately weigh ~1 mg of the final product and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock.

-

HPLC-MS Analysis:

-

System: High-Performance Liquid Chromatography coupled with Mass Spectrometry.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan for the expected protonated molecule [M+H]⁺ at m/z 167.08.

-

-

Purity Assessment (UV): Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm). Purity should be >95% by peak area.

-

Identity Confirmation (NMR):

-

Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of this compound, showing characteristic shifts for the ethoxy group, the three aromatic protons on the pyridine ring, and the amide protons.

-

-

Validation Criteria: The compound is considered validated if: (a) a single major peak is observed in the HPLC chromatogram (>95% purity), (b) the mass spectrum shows a dominant ion corresponding to the expected [M+H]⁺, and (c) the NMR spectra are clean and consistent with the proposed structure.

Prospective Biological Activity and Therapeutic Potential

Given its scaffold, this compound could plausibly exhibit a range of biological activities. Structurally related pyridine carboxamides have been identified as potent inhibitors of various enzymes and receptors.

-

Antifungal Activity: Nicotinamide derivatives have been developed as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[7]

-

Antitubercular Activity: Several pyridine carboxamide compounds act as prodrugs that are activated by the AmiC amidase in Mycobacterium tuberculosis, highlighting a potential mechanism against infectious diseases.[6]

-

SHP2 Inhibition: Substituted pyridine carboxamides have recently been discovered as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that is a critical node in the RAS/MAPK signaling pathway and a high-value target in oncology.[13]

The SHP2 pathway is a particularly compelling area for investigation. SHP2 activation is a key step in signal transduction from receptor tyrosine kinases (RTKs) to downstream effectors like RAS and ERK. Hyperactivation of this pathway is a hallmark of many cancers. An allosteric inhibitor binding to SHP2 could lock it in an inactive conformation, thereby blocking oncogenic signaling.

Caption: Potential inhibition of the SHP2-RAS-MAPK signaling pathway.

Key Experimental Protocols for Compound Evaluation

Protocol 1: In Vitro Metabolic Stability Assay

A crucial early ADME (Absorption, Distribution, Metabolism, Excretion) assay is to determine a compound's stability in the presence of liver enzymes. The ethoxy group is a potential site for Phase I metabolism via O-dealkylation, catalyzed by cytochrome P450 enzymes.[14][15][16]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of this compound using human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase)

-

Test Compound (10 mM stock in DMSO)

-

Positive Controls (e.g., Midazolam, Dextromethorphan)[17][18]

-

Quenching Solution: Acetonitrile with a suitable internal standard (IS).

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL).

-

Initiate Pre-incubation: Add the test compound to the master mix to a final concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

-

Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a 4-fold volume of ice-cold quenching solution.[19]

-

Control Incubations (Self-Validation):

-

Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Positive Control: Run a known rapidly metabolized compound (e.g., Midazolam) to ensure the microsomal system is active.

-

-

Sample Processing: Vortex all quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the test compound using the LC-MS/MS method described in Section 3.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (Clᵢₙₜ = (k / protein conc.) * 1000).

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: Fluorescence-Based SHP2 Inhibition Assay

Objective: To determine the potency (IC₅₀) of this compound against SHP2 phosphatase activity using a continuous kinetic, fluorescence-based assay.

Principle: This assay uses a synthetic phosphopeptide substrate that is non-fluorescent. Upon dephosphorylation by SHP2, the peptide is cleaved by a detection enzyme, releasing a highly fluorescent molecule. An inhibitor will slow the rate of this fluorescence increase.[20][21][22]

Materials:

-

Recombinant Human SHP2 Enzyme

-

Assay Buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2)

-

Fluorescent Phosphopeptide Substrate (e.g., DiFMUP)

-

Test Compound (serial dilution from 10 mM DMSO stock)

-

Positive Control Inhibitor (e.g., SHP099)

-

384-well black, low-volume assay plates

-

Fluorescence Plate Reader (Excitation/Emission ~355/460 nm)

Procedure:

-

Prepare Reagents: Prepare all solutions in assay buffer. Create a 2X enzyme solution and a 2X substrate solution. Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Plate Layout (Self-Validation):

-

Test Wells: Add test compound dilutions.

-

Negative Control (0% Inhibition): Add DMSO vehicle only. This represents the uninhibited enzyme activity.

-

Positive Control (100% Inhibition): Add a known, potent SHP2 inhibitor at a concentration >10x its IC₅₀.

-

Blank (No Enzyme): Add buffer instead of enzyme to measure background signal.

-

-

Assay Execution:

-

To each well, add 5 µL of the appropriate compound dilution or control.

-

Add 10 µL of the 2X enzyme solution to all wells except the "Blank" wells.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

-

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_Negative - Rate_Blank)).

-

Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound represents a novel, uncharacterized molecule built upon a privileged scaffold with a rich history in drug discovery. This guide has established a comprehensive framework for its initial scientific evaluation. The in silico analysis predicts favorable drug-like properties. A plausible and efficient synthetic route has been proposed, enabling the production of material for experimental validation.

Based on the activities of related analogs, promising therapeutic avenues include oncology (via SHP2 inhibition), infectious disease, and inflammation. The detailed, self-validating protocols for metabolic stability and enzymatic inhibition provide a clear and immediate path forward for experimental work.

The critical next steps are:

-

Synthesis and Confirmation: Execute the proposed synthesis and rigorously confirm the structure and purity of this compound.

-

In Vitro Profiling: Perform the described metabolic stability and target-based screening assays.

-

Broad Phenotypic Screening: Screen the compound against a diverse panel of cell lines (e.g., cancer, microbial) to uncover unexpected activities.

-

Structure-Activity Relationship (SAR) Development: Should promising activity be found, synthesize analogs by modifying the ethoxy group and substituting the carboxamide to build an understanding of the SAR and optimize for potency and ADME properties.

By following this structured, hypothesis-driven approach, the potential of this compound and the broader class of 2-alkoxypyridine-3-carboxamides can be systematically unlocked.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 5. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. On-line Software [vcclab.org]

- 10. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. courses.washington.edu [courses.washington.edu]

- 15. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug metabolism - Wikipedia [en.wikipedia.org]

- 17. mercell.com [mercell.com]

- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. nrel.colostate.edu [nrel.colostate.edu]

- 21. mdpi.com [mdpi.com]

- 22. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

A Technical Guide to 2-Ethoxypyridine-3-carboxamide: Physicochemical Properties, Synthesis, and Potential Applications in Drug Discovery

Executive Summary: 2-Ethoxypyridine-3-carboxamide is a heterocyclic organic compound featuring a pyridine core functionalized with an ethoxy group at the 2-position and a carboxamide group at the 3-position. While not extensively cataloged in major chemical databases, its structure represents a confluence of pharmacologically significant motifs. The pyridine-carboxamide scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. This guide provides a comprehensive technical overview of this compound, including its deduced molecular and physicochemical properties, a proposed, mechanistically grounded synthetic pathway, and an exploration of its potential applications in drug discovery based on analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic scaffolds.

Molecular Profile and Physicochemical Properties

Direct experimental data for this compound is sparse in public literature. However, its properties can be reliably calculated based on its well-defined structure. The molecule combines a basic pyridine nitrogen, a lipophilic ethoxy group, and a carboxamide moiety capable of acting as both a hydrogen bond donor and acceptor.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Notes |

| IUPAC Name | This compound | - |

| Synonyms | 2-Ethoxynicotinamide | - |

| Molecular Formula | C₈H₁₀N₂O₂ | Calculated from structure |

| Molecular Weight | 182.18 g/mol | Calculated from formula |

| CAS Number | Not Available | Not found in major registries |

| Predicted LogP | ~0.8 - 1.2 | Estimated based on analogs |

| Predicted Polar Surface Area | ~66 Ų | Estimated based on analogs |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated from structure |

| Hydrogen Bond Acceptors | 3 (2x from O, 1x from pyridine N) | Calculated from structure |

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthesis of this compound can be devised from commercially available starting materials, such as 2-chloronicotinic acid or 2-hydroxynicotinic acid.[1][2][3][4] A two-step sequence involving etherification followed by amidation is proposed as an efficient route.

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the successful formation of intermediates and the final product.

Step 1: Synthesis of Ethyl 2-ethoxynicotinate

-

Causality: This step employs a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group activates the 2-position, making the chloro-substituent an excellent leaving group for displacement by the ethoxide nucleophile.

-

Methodology:

-

To a solution of ethyl 2-chloronicotinate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon).

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Cool the mixture, neutralize with a dilute acid (e.g., 1M HCl), and remove the solvent under reduced pressure.

-

Extract the crude product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting oil via column chromatography to yield pure ethyl 2-ethoxynicotinate.

-

-

Validation: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the addition of the ethoxy group and the correct molecular weight.

Step 2: Amidation to this compound

-

Causality: This is a classic nucleophilic acyl substitution where the ester is converted to the more thermodynamically stable amide. Using ammonia provides a direct route to the primary carboxamide.[5][6]

-

Methodology:

-

Dissolve the purified ethyl 2-ethoxynicotinate (1.0 eq) in a solution of methanolic ammonia (7N solution is typical) in a sealed pressure vessel.

-

Heat the mixture gently (e.g., 50-60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

-

Upon completion, cool the vessel and concentrate the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.

-

-

Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Potential Applications in Drug Discovery

The pyridine-carboxamide scaffold is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties, including metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets.

Relevance as a Privileged Pharmacophore:

-

Anti-Infective Agents: Numerous pyridine carboxamide derivatives have been identified as potent inhibitors of microbial growth. For instance, specific analogs are being explored as novel treatments for Mycobacterium tuberculosis.

-

Oncology: The scaffold is present in several kinase inhibitors, where the carboxamide can mimic the hinge-binding interactions of the native ATP ligand.

-

Analgesia: Researchers have developed novel pyridine-3-carboxamide series that act as agonists for the CB2 receptor, demonstrating efficacy in models of inflammatory pain.

Caption: Conceptual H-bond interactions of the carboxamide moiety in a kinase active site.

Predicted Safety and Handling Profile

A formal toxicological assessment of this compound has not been published. However, a predicted safety profile can be constructed based on the known hazards of its constituent functional groups, such as pyridine and related aromatic amides.

Table 2: Predicted GHS Hazard Classifications

| Hazard Class | Predicted Statement | Basis |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Common for pyridine derivatives |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on analogs like 2-methylnicotinic acid[8] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Common for many nitrogenous organic compounds[2][8] |

| STOT-SE | H335: May cause respiratory irritation | Based on analogs like 2-hydroxynicotinic acid[2] |

Handling Recommendations:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a molecule of significant interest for chemical and pharmaceutical research. While not a well-cataloged compound, its synthesis is feasible through established chemical transformations. Its structure, containing the privileged pyridine-carboxamide scaffold, suggests a high potential for biological activity. Future research should focus on the practical synthesis, full analytical characterization, and screening of this compound in diverse biological assays—particularly in oncology and infectious disease—to unlock its therapeutic potential.

References

- 1. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 2. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 5. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]

- 6. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]

- 7. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

Determining the Solubility of 2-Ethoxypyridine-3-carboxamide in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The therapeutic efficacy of a drug is intrinsically linked to its ability to be absorbed and reach its target in the body, processes heavily influenced by its solubility.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[2] Consequently, understanding the solubility of a compound in various organic solvents is paramount during pre-formulation studies. This knowledge informs the selection of appropriate solvent systems for crystallization, purification, and the development of various dosage forms.

2-Ethoxypyridine-3-carboxamide, a pyridine carboxamide derivative, possesses structural features—a pyridine ring, an ethoxy group, and a carboxamide group—that suggest a nuanced solubility profile. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group can act as both a hydrogen bond donor and acceptor. The ethoxy group adds a degree of lipophilicity. The interplay of these functional groups will dictate its interaction with different organic solvents.

This guide will provide a comprehensive approach to systematically determine the solubility of this compound, enabling researchers to make informed decisions throughout the drug development pipeline.

Theoretical Framework: Understanding the Drivers of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. More rigorously, the solubility of a solid in a liquid is governed by the free energy change of the dissolution process. This involves the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

For this compound, we can anticipate the following interactions:

-

Polar Solvents (e.g., Alcohols, DMSO, DMF): These solvents can engage in hydrogen bonding with the amide and pyridine functionalities. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at dissolving many solids, including APIs.[3] We can expect favorable solubility in these solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): The ethoxy group provides some non-polar character, but the polar carboxamide and pyridine groups will likely limit solubility in highly non-polar solvents.

-

Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) can donate hydrogen bonds, which can be particularly effective in solvating the pyridine nitrogen and the amide oxygen. Aprotic polar solvents (e.g., acetone, ethyl acetate) can accept hydrogen bonds and engage in dipole-dipole interactions.

Insights from the structurally similar compound, Ethenzamide , show that it has been studied in a variety of neat organic solvents, including acetonitrile, methanol, ethanol, and isopropanol.[3] This suggests that a similar range of solvents would be a logical starting point for investigating the solubility of this compound.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Guide

The "shake-flask" method is the gold standard for determining equilibrium solubility.[2][4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Essential Materials and Equipment

-

This compound (ensure purity is characterized)

-

A selection of organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.[5][6]

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the equilibrium solubility determination process:

Figure 1: Workflow for Equilibrium Solubility Determination. This diagram illustrates the sequential steps from sample preparation to final analysis for determining the equilibrium solubility of a compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the selected organic solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C and/or 37 °C to support biopharmaceutical evaluation).[7]

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.[8][9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm that excess solid remains.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC).

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | 5.1 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | 4.3 | Experimental Data | Experimental Data |

| Isopropanol | 19.9 | 3.9 | Experimental Data | Experimental Data |

| Acetone | 20.7 | 5.1 | Experimental Data | Experimental Data |

| Acetonitrile | 37.5 | 5.8 | Experimental Data | Experimental Data |

| Ethyl Acetate | 6.02 | 4.4 | Experimental Data | Experimental Data |

| Dichloromethane | 8.93 | 3.1 | Experimental Data | Experimental Data |

| Toluene | 2.38 | 2.4 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Data | Experimental Data |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Experimental Data | Experimental Data |

This table serves as a template for recording experimentally determined solubility data.

Factors Influencing Solubility Measurements

Several factors can significantly impact the accuracy and reproducibility of solubility measurements.[8] It is crucial to control these variables to ensure the integrity of the data.

Figure 2: Key Factors Influencing Equilibrium Solubility Measurements. This diagram highlights the critical experimental parameters that must be controlled to obtain accurate and reliable solubility data.

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is essential.[2]

-

Purity of the Compound and Solvent: Impurities can alter the solubility of the compound.[2]

-

Solid-State Properties: Different polymorphs or the amorphous form of a compound can exhibit different solubilities.[6] It is important to characterize the solid form of this compound before and after the solubility experiment.

-

Equilibration Time: Insufficient time will lead to an underestimation of the solubility. The time required to reach equilibrium should be determined experimentally.[9]

-

Analytical Method: The method used to quantify the dissolved compound must be validated for accuracy, precision, linearity, and specificity.

Safety and Handling Considerations

The organic solvents used in this study also present various hazards, including flammability and toxicity. Always consult the MSDS for each solvent before use and handle them accordingly. Dispose of all chemical waste in accordance with institutional and local regulations.[5]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination of the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the critical factors that influence solubility, researchers can generate high-quality, reliable data. This information is invaluable for guiding subsequent stages of drug development, from process chemistry to formulation design.

Future work should focus on not only determining the solubility in a range of neat solvents but also exploring binary solvent systems, which are often employed in crystallization processes. Additionally, understanding the thermodynamic parameters of dissolution (enthalpy and entropy) through temperature-dependent solubility studies can provide deeper insights into the solvation process.

References

- 1. rheolution.com [rheolution.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneseo.edu [geneseo.edu]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-Ethoxypyridine-3-carboxamide

Abstract

2-Ethoxypyridine-3-carboxamide is a synthetic organic compound belonging to the pyridine carboxamide class of molecules. While this specific molecule has not been the subject of extensive biological investigation, its structural similarity to nicotinamide and a plethora of other biologically active pyridine carboxamide derivatives suggests a high potential for therapeutic relevance. This technical guide provides a comprehensive overview of the postulated biological activities of this compound, drawing on established literature for structurally analogous compounds. We present the scientific rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and related small molecules.

Introduction and Molecular Profile

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. As a derivative of nicotinamide (Vitamin B3), this chemical class plays a fundamental role in cellular metabolism and signaling. The specific compound, this compound, is characterized by an ethoxy group at the 2-position and a carboxamide group at the 3-position of the pyridine ring. The introduction of the ethoxy group is anticipated to modulate the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target engagement.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 58.5 Ų |

Plausible Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned starting from 2-hydroxynicotinic acid. The synthesis would involve a two-step process: etherification of the hydroxyl group followed by amidation of the carboxylic acid.

Scheme 1: Proposed Synthesis of this compound

Caption: A potential two-step synthesis of this compound.

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on pyridine carboxamide and nicotinamide derivatives, we postulate that this compound may exhibit a range of biological activities. The following sections explore these potential activities and their underlying mechanisms.

Anticancer Activity

Numerous pyridine carboxamide derivatives have demonstrated potent anticancer activity through various mechanisms.

-

Enzyme Inhibition: This class of compounds is known to inhibit enzymes crucial for cancer cell survival and proliferation. For instance, derivatives of pyridine carboxamide have been identified as potent allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in oncogenic signaling pathways. Others have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[1] The structural core of this compound makes it a plausible candidate for inhibiting such enzymes.

-

DNA Repair Pathway Modulation: As a nicotinamide analog, this compound could potentially modulate the activity of enzymes involved in DNA repair and cellular stress responses, such as Poly(ADP-ribose) polymerase (PARP).

Diagram 1: Potential Anticancer Mechanism of Action

Caption: Postulated anticancer mechanisms of this compound.

Antimicrobial Activity

The pyridine carboxamide scaffold is present in several antimicrobial agents.

-

Antifungal Activity: Nicotinamide derivatives have been reported as potent antifungal agents that act by disrupting the fungal cell wall.[2][3] The structural features of this compound warrant its investigation against pathogenic fungi such as Candida albicans.

-

Antibacterial Activity: Novel nicotinamide derivatives have shown promising antibacterial effects.[4] Furthermore, derivatives of imidazo[1,2-a]pyridine-3-carboxamides have been developed as new antitubercular agents, highlighting the potential of this chemical class against Mycobacterium tuberculosis.[5]

-

Antiplasmodial Activity: Several studies have reported the antiplasmodial activity of pyridine carboxamides against Plasmodium falciparum, the parasite responsible for malaria.[6][7][8] This suggests that this compound could be a starting point for the development of new antimalarial drugs.

Anti-inflammatory and Neuroprotective Activities

-

Modulation of Inflammatory Pathways: The nicotinamide core of the molecule suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory signaling pathways.

-

Neuroprotection: As a structural analog of nicotinamide, which is a precursor to NAD+, this compound could potentially have neuroprotective effects by supporting cellular energy metabolism and reducing oxidative stress in the brain.

-

Receptor Modulation: Some pyridine carboxamide derivatives have been identified as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), a target for neurological and psychiatric disorders.[2]

Experimental Protocols for Biological Evaluation

To validate the postulated biological activities of this compound, a systematic experimental approach is required. The following protocols provide a starting point for in vitro evaluation.

General Workflow for In Vitro Screening

Diagram 2: Experimental Workflow for In Vitro Evaluation

Caption: A general workflow for the in vitro screening of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain (e.g., Candida albicans).

Materials:

-

This compound

-

Candida albicans (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Plate Setup:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control (fungal inoculum without compound) and a negative control (medium only).

-

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at 600 nm.

Protocol: In Vitro Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Materials:

-

This compound

-

HeLa cells (or other cancer cell line)

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential for biological activity, stemming from its structural relationship to the well-established pyridine carboxamide and nicotinamide class of compounds. This guide has outlined the scientific rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties and has provided a practical framework for initiating these studies.

Future research should focus on the systematic in vitro screening of this compound against a diverse panel of biological targets. Promising hits should be further characterized for their mechanism of action, selectivity, and structure-activity relationships. Subsequent lead optimization, guided by medicinal chemistry principles, could pave the way for the development of novel therapeutic agents. The exploration of this compound and its derivatives is a promising avenue for drug discovery and development.

References

- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Ethoxyethylamino)pyridine-3-carboxamide | C10H15N3O2 | CID 43591200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-Ethoxypyridine-3-carboxamide

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 2-Ethoxypyridine-3-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine carboxamide scaffold in pharmacologically active compounds. Accurate and unambiguous structural elucidation is a critical step in the synthesis and development of new chemical entities. This guide details the expected spectroscopic data for this compound and explains the rationale behind the interpretation of its NMR, IR, and MS spectra.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will be interrogated by spectroscopic methods are the pyridine ring, the ethoxy group, and the carboxamide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring proton signals of the analyte.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.[1]

-

Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Interpretation and Expected Spectrum:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the ethoxy group protons, and the amide protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Amide (-CONH₂) | ~7.5-8.5 (broad) | Singlet (br) | 2H | Amide protons are often broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be concentration and solvent dependent. |

| Pyridine H-6 | ~8.2-8.4 | Doublet of doublets (dd) | 1H | This proton is ortho to the ring nitrogen, leading to a downfield shift. It will be coupled to H-4 and H-5. |

| Pyridine H-4 | ~7.8-8.0 | Doublet of doublets (dd) | 1H | This proton is coupled to H-5 and H-6. |

| Pyridine H-5 | ~7.1-7.3 | Triplet (t) or Doublet of doublets (dd) | 1H | This proton is coupled to H-4 and H-6. |

| Ethoxy (-OCH₂CH₃) | ~4.3-4.5 | Quartet (q) | 2H | The methylene protons are adjacent to the electron-withdrawing oxygen, shifting them downfield. They are split by the methyl protons. |

| Ethoxy (-OCH₂CH₃) | ~1.3-1.5 | Triplet (t) | 3H | The methyl protons are split by the adjacent methylene protons. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Record the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon.

Interpretation and Expected Spectrum:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| Carbonyl (-C =O) | ~165-170 | The carbonyl carbon of the amide is significantly deshielded. |

| Pyridine C-2 | ~158-162 | This carbon is attached to both the ring nitrogen and the ethoxy group, resulting in a downfield shift. |

| Pyridine C-6 | ~148-152 | The carbon adjacent to the nitrogen is deshielded.[2][3] |

| Pyridine C-4 | ~138-142 | Aromatic carbon chemical shifts are typically in this region.[4] |

| Pyridine C-3 | ~120-125 | This carbon is attached to the carboxamide group. |

| Pyridine C-5 | ~115-120 | Aromatic carbon chemical shifts are typically in this region. |

| Ethoxy (-OC H₂CH₃) | ~62-68 | The carbon is attached to an electronegative oxygen atom. |

| Ethoxy (-OCH₂C H₃) | ~14-16 | This is a typical chemical shift for an aliphatic methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Interpretation and Expected Spectrum:

The IR spectrum will show characteristic absorption bands for the N-H, C=O, C-O, and C=N bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Rationale |

| N-H Stretch (Amide) | 3100-3400 (two bands) | The primary amide will show two N-H stretching bands, corresponding to the symmetric and asymmetric stretches.[5] |

| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Characteristic of the C-H bonds in the ethoxy group. |

| C=O Stretch (Amide) | 1650-1680 | The carbonyl stretch of the amide is a strong, characteristic band.[6] |

| C=N and C=C Stretch (Pyridine) | 1400-1600 | Multiple bands are expected for the aromatic ring stretching vibrations. |

| C-O Stretch (Ether) | 1200-1250 | The C-O stretch of the ethoxy group is typically a strong band. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.[7]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Interpretation and Expected Spectrum:

The mass spectrum will show the molecular ion peak and several fragment ions.

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of this compound (C₈H₁₀N₂O₂) is 166.18 g/mol . In ESI-MS, a prominent peak at m/z 167.19 corresponding to the [M+H]⁺ ion is expected.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 121.

-

Loss of the carboxamide group (-CONH₂) to give a fragment at m/z 122.

-

Cleavage of the ethyl group from the ethoxy moiety to give a fragment at m/z 138.

-

Fragmentation Workflow

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the complete elucidation of the molecular structure. This guide provides the foundational knowledge for researchers to interpret the spectroscopic data of this compound and similar pyridine carboxamide derivatives with confidence.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridine Carboxamide Core: A Technical Guide to its Discovery and Enduring Legacy in Drug Development

Abstract

The pyridine carboxamide scaffold is a cornerstone of modern medicinal chemistry, underpinning a diverse array of therapeutic agents from essential vitamins to life-saving antibiotics. This technical guide provides a comprehensive exploration of the discovery and history of pyridine carboxamide derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the timeline from the initial isolation of pyridine to the elucidation of its structure and the first syntheses of its carboxamide derivatives. This guide will delve into the seminal discoveries of nicotinamide (Vitamin B3) and isoniazid, the first-line treatment for tuberculosis, detailing the scientific breakthroughs that unveiled their profound biological significance. Furthermore, we will examine the expansion of the pyridine carboxamide chemical space into a broader range of therapeutic applications, including antifungal, and enzyme inhibitory roles. This narrative is interwoven with an analysis of the evolution of synthetic methodologies, providing field-proven insights into the causality behind experimental choices. Through detailed protocols, structured data, and visualizations, this guide aims to be an authoritative resource, fostering a deeper understanding of this remarkable and versatile pharmacophore.

The Genesis of a Scaffold: From Coal Tar to the Chemist's Bench

The story of pyridine carboxamides begins not with the amide, but with the foundational pyridine ring. This heterocyclic aromatic compound was first isolated from coal tar in the 19th century, marking a significant moment in organic chemistry.[1]

-

1846: The Isolation of Pyridine. The Scottish chemist Thomas Anderson is credited with the first isolation of pyridine.[2][3] His work laid the groundwork for the exploration of this new class of compounds.

-

Late 1860s - Early 1870s: Unraveling the Structure. The precise arrangement of atoms in the pyridine ring was a subject of investigation for several years. Wilhelm Körner (in 1869) and James Dewar (in 1871) independently proposed the correct structure, analogous to benzene with one CH group replaced by a nitrogen atom.[3][4] This structural elucidation was a critical step, allowing chemists to conceptualize and devise synthetic routes.

-

1876: The First Synthesis. The first successful synthesis of pyridine was reported by William Ramsay, who produced it by reacting acetylene with hydrogen cyanide in a red-hot iron tube.[4][5] While not a practical method for large-scale production, it was a landmark achievement in synthetic organic chemistry.

The establishment of pyridine's structure and the first synthetic routes paved the way for the creation of its derivatives, including the carboxamides that would later prove to be of immense biological importance.

The Emergence of the Pyridine Carboxamide Functional Group: Early Syntheses